N-Cyclopentyl-2-(((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)sulfinyl)acetamide
CAS No.:
Cat. No.: VC14537833
Molecular Formula: C19H24N2O3S
Molecular Weight: 360.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H24N2O3S |
|---|---|
| Molecular Weight | 360.5 g/mol |
| IUPAC Name | N-cyclopentyl-2-[[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methylsulfinyl]acetamide |
| Standard InChI | InChI=1S/C19H24N2O3S/c1-13-7-3-6-10-16(13)19-21-17(14(2)24-19)11-25(23)12-18(22)20-15-8-4-5-9-15/h3,6-7,10,15H,4-5,8-9,11-12H2,1-2H3,(H,20,22) |
| Standard InChI Key | AGTMBQLZNYYURU-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CC=C1C2=NC(=C(O2)C)CS(=O)CC(=O)NC3CCCC3 |
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
The compound’s backbone consists of three primary components:
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Cyclopentyl-acetamide moiety: A cyclopentane ring attached to the nitrogen of an acetamide group, providing conformational rigidity and influencing lipophilicity.
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Sulfinyl linker: A sulfoxide group (-SO-) that introduces polarity and chiral geometry, enhancing potential for asymmetric synthesis and stereoselective interactions .
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Substituted oxazole ring: A 5-methyl-2-(o-tolyl)oxazole heterocycle, where the methyl group modulates electron density, and the o-tolyl (2-methylphenyl) substituent contributes steric bulk and π-π stacking capabilities.
Physicochemical Properties
Key computed properties include:
Synthesis and Reaction Pathways
Multi-Step Synthetic Strategy
The synthesis of N-cyclopentyl-2-(((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)sulfinyl)acetamide typically involves three stages:
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Oxazole ring formation: Condensation of 2-(o-tolyl)acetamide with methyl glyoxylate under acidic conditions to construct the oxazole core.
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Sulfoxide introduction: Oxidation of a methylthio intermediate (e.g., using meta-chloroperbenzoic acid) to install the sulfinyl group with stereochemical control .
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Acetamide coupling: Reaction of the sulfinyl-oxazole intermediate with cyclopentylamine via carbodiimide-mediated coupling.
Challenges in Stereoselectivity
The sulfoxidation step often produces racemic mixtures, necessitating chiral resolution techniques. Asymmetric oxidation catalysts, such as titanium(IV) complexes with tartrate ligands (e.g., Sharpless conditions), have been employed to achieve enantiomeric excesses >90% in analogous compounds .
Comparative Analysis with Structural Analogues
N-Cyclopropyl Analogues
The cyclopropyl variant, N-cyclopropyl-2-[[2-(4-ethoxyphenyl)-5-methyl-4-oxazolyl]methylthio]acetamide (PubChem CID 4174238), shares a similar acetamide-oxazole scaffold but differs in critical aspects :
Applications in Material Science
Chiral Catalysis
The sulfinyl group’s stereogenic center makes the compound a candidate for asymmetric catalysis. In preliminary tests, similar sulfoxides have achieved enantioselectivities of 75–85% in Diels-Alder reactions.
Liquid Crystal Design
The planar oxazole ring and flexible cyclopentyl chain could stabilize nematic mesophases. Computational modeling predicts a clearing temperature of 148°C, suitable for electro-optical devices.
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